DL-Isoleucine
Overview
Description
DL-Isoleucine appears as a white crystalline powder. It has a caramel, maple syrup odor and slightly bitter taste. It is used as a flavor ingredient in baked goods, breakfast cereals, condiments, meat products, milk products, nonalcoholic beverages, and soups12.
Synthesis Analysis
The chemical synthesis of isoleucine leads to a mixture of DL-isoleucine and DL-alloisoleucine3. The preparation of DL-isoleucine from the mixture was studied3. When the mixture was reacted with 1,5-naphthalenedisulfonic acid in water, DL-isoleucine formed the less soluble 1,5-naphthalenedisulfonate and could be separated in the form of the salt from the mixture3. The soluble DL-alloisoleucine salt was easily epimerized by heating in acetic acid in the presence of salicylaldehyde3.
Molecular Structure Analysis
The molecular structure of DL-Isoleucine can be viewed as a 2D Mol file or as a computed 3D SD file45. A reinvestigation of the crystal structure of the 1:1 mixture of the two racemates DL-isoleucine and DL-allo-isoleucine, with a detailed analysis of interatomic distances between alternative side-chain positions, reveals a systematic distribution of the four stereoisomers in this crystal6.
Chemical Reactions Analysis
The chemical reactions of DL-Isoleucine are not well documented. However, it is known that DL-Isoleucine can be converted to 2-ketobutyrate in the presence of isoleucine dehydrogenase7. Additionally, DL-Isoleucine can be converted to D-alloisoleucine by acetylation and epimerization by acetic anhydride8.Physical And Chemical Properties Analysis
DL-Isoleucine has a density of 1.0±0.1 g/cm³, a boiling point of 225.8±23.0 °C at 760 mmHg, and a flash point of 90.3±22.6 °C11. It has a molar refractivity of 34.9±0.3 cm³, a polar surface area of 63 Ų, and a molar volume of 126.6±3.0 cm³11. The crystalline L- and DL-forms of leucine and isoleucine have different mechanical properties12.
Scientific Research Applications
Genetic Metabolism and Type 2 Diabetes
DL-Isoleucine, as a part of branched-chain amino acids (BCAAs), has been associated with the metabolism and the risk of type 2 diabetes. Studies have shown a causal relationship between BCAA metabolism and the development of type 2 diabetes, emphasizing the role of genetic predisposition in impairing the metabolism of isoleucine and other BCAAs (Lotta et al., 2016).
Role in Liver Disease
DL-Isoleucine has been recognized for its role in the treatment and understanding of liver diseases. Particularly, in liver cirrhosis, the balance of BCAAs like isoleucine is crucial. Studies have uncovered that hypoisoleucinemia, a condition characterized by low levels of isoleucine, can contribute to complications in liver cirrhosis patients (Plauth & Schütz, 2011).
Influence on Ruminant Nutrition
In the realm of animal science, DL-Isoleucine plays a significant role in ruminant nutrition. The degradation products of isoleucine and other amino acids are crucial for the biosynthesis of specific nutrients for ruminal cellulolytic bacteria, highlighting the broad influence of isoleucine beyond human health (Andries et al., 1987).
Metabolomics in Disease Understanding
DL-Isoleucine's role extends to the field of metabolomics, where it is a key biomarker for understanding diseases like rheumatoid arthritis. Metabolomics studies have identified isoleucine and other metabolites as potential biomarkers, offering insights into the pathogenesis of diseases and their diagnosis (Li et al., 2020).
Inborn Errors of Isoleucine Degradation
DL-Isoleucine is also central in the study of inborn errors of metabolism. Specific disorders related to the degradation pathway of isoleucine have been identified, offering insights into their diagnosis and treatment. These disorders often present with neurological and metabolic symptoms, underlining the significance of isoleucine in various biochemical pathways (Korman, 2006).
Safety And Hazards
DL-Isoleucine is generally safe to handle. However, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if necessary, wash off with soap and plenty of water, flush eyes with water, or rinse mouth with water13.
Future Directions
The study of amino acids interactions under mechanical deformations is of great interest14. Proteins are currently being considered as objects of high potential for materials science14. Owing to the possibility to create different combinations from amino acids, it is possible to create materials with the predetermined properties14.
properties
IUPAC Name |
2-amino-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901480 | |
Record name | 2-Amino-3-methyl-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Glistening solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless | |
Record name | DL-Isoleucine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20673 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | (±)-erythro-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | dl-Isoleucine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
225.00 to 226.00 °C. @ 760.00 mm Hg | |
Record name | (±)-erythro-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
21.4 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Insoluble (in ethanol) | |
Record name | (±)-erythro-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | dl-Isoleucine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1412/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
DL-Isoleucine | |
CAS RN |
73-32-5, 443-79-8, 1509-34-8, 2095501-92-9, 3107-04-8 | |
Record name | l-isoleucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46708 | |
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Record name | DL-ISOLEUCINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | L-allo-Isoleucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoleucine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Amino-3-methyl-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-allo-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Allo-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-erythro-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275 °C | |
Record name | (±)-erythro-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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